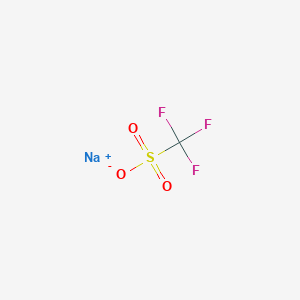
1,4,5,6-tetrahydropyrimidine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,6-Tetrahydropyrimidine-2-thiol is a partially reduced heterocyclic compound that belongs to the class of tetrahydropyrimidines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-tetrahydropyrimidine-2-thiol can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles. For example, carbon disulfide can be added dropwise to a solution of 1,3-diaminopropane in a mixture of water and ethanol at a temperature of 0-5°C.
Selective Reduction of Pyrimidines: Another approach involves the selective reduction of pyrimidines to obtain the tetrahydropyrimidine derivatives.
Ring Expansion Chemistry: This method includes the ring expansion of cyclopropanes, aziridines, and azetidines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale condensation reactions and selective reduction processes. These methods are optimized for high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,4,5,6-Tetrahydropyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrahydropyrimidine derivatives.
Applications De Recherche Scientifique
1,4,5,6-Tetrahydropyrimidine-2-thiol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4,5,6-tetrahydropyrimidine-2-thiol involves its interaction with molecular targets and pathways in biological systems. For example, it may inhibit the activity of certain enzymes or interact with cellular receptors to exert its pharmacological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
1,4,5,6-Tetrahydropyrimidine-2-thiol can be compared with other similar compounds such as:
1,2,3,6-Tetrahydropyridine: This compound is also a partially reduced heterocyclic compound but differs in its ring structure and chemical properties.
1,2,3,4-Tetrahydro-1,8-naphthyridine: Another similar compound with a different ring structure and unique properties.
Pyrimidine-2(1H)-thione: This compound is closely related to this compound and shares similar chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of a thiol group, which provides additional opportunities for chemical modification and functionalization .
Propriétés
IUPAC Name |
1,4,5,6-tetrahydropyrimidine-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHNGVXBCWYLFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=NC1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-[(5-chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725075.png)
![ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B7725092.png)












